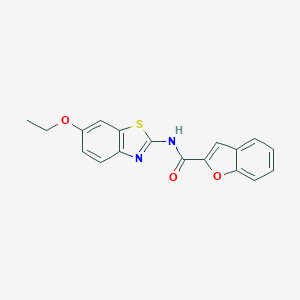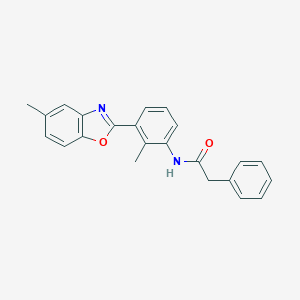![molecular formula C20H12BrCl3N2O2 B342991 N-[4-(5-BROMO-2-CHLOROBENZAMIDO)PHENYL]-2,4-DICHLOROBENZAMIDE](/img/structure/B342991.png)
N-[4-(5-BROMO-2-CHLOROBENZAMIDO)PHENYL]-2,4-DICHLOROBENZAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(5-BROMO-2-CHLOROBENZAMIDO)PHENYL]-2,4-DICHLOROBENZAMIDE is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes multiple halogen atoms and an amide functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-BROMO-2-CHLOROBENZAMIDO)PHENYL]-2,4-DICHLOROBENZAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination and Chlorination: The initial step involves the bromination and chlorination of benzoyl compounds to introduce the halogen atoms.
Amidation: The halogenated benzoyl compound is then reacted with an amine to form the amide bond.
Coupling Reaction: The final step involves coupling the intermediate with 2,4-dichlorobenzamide under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
N-[4-(5-BROMO-2-CHLOROBENZAMIDO)PHENYL]-2,4-DICHLOROBENZAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical properties and reactivity.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while hydrolysis results in the formation of carboxylic acids and amines.
科学的研究の応用
N-[4-(5-BROMO-2-CHLOROBENZAMIDO)PHENYL]-2,4-DICHLOROBENZAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-[4-(5-BROMO-2-CHLOROBENZAMIDO)PHENYL]-2,4-DICHLOROBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-bromo-N-(4-chlorophenyl)-N-hydroxybenzamide
- 2-bromo-N-(4-chlorophenyl)-acetamide
Uniqueness
N-[4-(5-BROMO-2-CHLOROBENZAMIDO)PHENYL]-2,4-DICHLOROBENZAMIDE is unique due to its specific combination of halogen atoms and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
特性
分子式 |
C20H12BrCl3N2O2 |
|---|---|
分子量 |
498.6 g/mol |
IUPAC名 |
N-[4-[(5-bromo-2-chlorobenzoyl)amino]phenyl]-2,4-dichlorobenzamide |
InChI |
InChI=1S/C20H12BrCl3N2O2/c21-11-1-8-17(23)16(9-11)20(28)26-14-5-3-13(4-6-14)25-19(27)15-7-2-12(22)10-18(15)24/h1-10H,(H,25,27)(H,26,28) |
InChIキー |
AOQKMAVBHQMYHS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=C(C=CC(=C3)Br)Cl |
正規SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=C(C=CC(=C3)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-nitrobenzamide](/img/structure/B342908.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-methylbenzamide](/img/structure/B342909.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3-iodobenzamide](/img/structure/B342910.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-chlorobenzamide](/img/structure/B342911.png)
![N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B342914.png)
![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide](/img/structure/B342917.png)
![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B342918.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B342920.png)
![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-1-benzofuran-2-carboxamide](/img/structure/B342921.png)

![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B342923.png)
![N-[3-(5,6-Dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B342925.png)

![3,4-dichloro-N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B342929.png)
